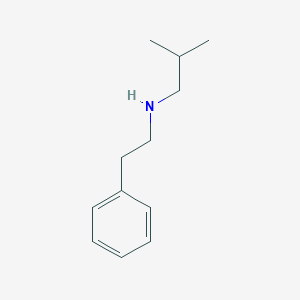

(2-Methylpropyl)(2-phenylethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-phenylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJFFRMEBNWEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Process Chemistry: (2-Methylpropyl)(2-phenylethyl)amine

[1]

Executive Summary

(2-Methylpropyl)(2-phenylethyl)amine (MW: 177.29 g/mol ) is a lipophilic secondary amine used as a building block in pharmaceutical synthesis. Its solubility behavior is governed by two competing structural domains: the hydrophobic isobutyl and phenethyl chains, and the ionizable secondary amine center.

-

Core Characteristic: The molecule exhibits pH-dependent solubility switching . It exists as a lipophilic oil (Free Base) soluble in non-polar organic solvents, or as a hydrophilic solid (Salt) soluble in water and lower alcohols.

-

Critical Application: This duality is the basis for its purification via acid-base extraction (workup), a standard protocol in generating high-purity amine intermediates.

Physicochemical Basis

To predict and manipulate the solubility of this compound, one must understand its structural drivers.

| Property | Value (Estimated/Analog*) | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₉N | Moderate molecular weight; likely liquid at RT. |

| LogP (Octanol/Water) | ~3.4 | Highly Lipophilic. The free base will partition strongly into organic layers (DCM, Toluene). |

| pKa (Conjugate Acid) | ~10.0 – 10.5 | Basic. Protonation occurs readily at pH < 8.0, drastically altering solubility. |

| H-Bond Donors | 1 (N-H) | Limited water solubility in free base form; good solubility in alcohols. |

-

Data derived from Structure-Activity Relationship (SAR) analysis of N-butylphenethylamine and N-ethylphenethylamine analogs.

Solubility Profile Matrix

The following matrix categorizes solvent compatibility for the Free Base form of the amine at 25°C.

Class I: High Solubility (>100 mg/mL)

These solvents are ideal for reaction media or extraction.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Why: Excellent dipole interaction with the amine; primary choice for extraction from basic aqueous phases.

-

-

Ethers: Tetrahydrofuran (THF), Diethyl Ether, MTBE.

-

Why: Good solvation of the alkyl chains; MTBE is preferred for process scale due to lower peroxide risk.

-

-

Alcohols: Methanol, Ethanol, Isopropanol.

-

Why: The amine participates in H-bonding. Note: Alcohols are miscible with water, making them poor choices for biphasic extraction but excellent for homogeneous reactions or crystallization of salts.

-

Class II: Moderate to High Solubility

-

Aromatics: Toluene, Xylene.

-

Why: Pi-pi interactions with the phenethyl ring and van der Waals forces with the isobutyl group make these excellent solvents for heating/refluxing.

-

-

Alkanes: Hexane, Heptane.

-

Why: The isobutyl and ethyl linkers provide sufficient lipophilicity for solubility, though less than in aromatics. Useful for precipitating polar impurities.

-

Class III: Low Solubility (<1 mg/mL)

-

Water (Neutral/Basic pH): Practically insoluble.

-

Why: The hydrophobic burden (12 carbons) overwhelms the single polar amine group.

-

-

Water (Acidic pH < 4): Highly Soluble.

-

Mechanism: Formation of the cation

allows solvation by water.

-

Process Chemistry: The Acid-Base Swing

The most critical application of this solubility data is the purification of the amine from neutral organic impurities. By manipulating pH, the chemist can "switch" the molecule's phase preference.

Visualizing the Purification Workflow

The following diagram illustrates the standard protocol for isolating (2-Methylpropyl)(2-phenylethyl)amine using its solubility properties.

Figure 1: Acid-Base Extraction Strategy utilizing the pH-dependent solubility switch of the secondary amine.

Experimental Protocol: Determination of Saturation Solubility

For regulatory filing or precise formulation, empirical solubility data is required. The following protocol ensures data integrity.

Method: Shake-Flask coupled with HPLC-UV[1]

Prerequisites:

-

Standard: Pure (2-Methylpropyl)(2-phenylethyl)amine (>98%).

-

Detection: HPLC-UV at 210 nm (Amine absorption) or 254 nm (Phenyl ring).

Protocol Steps:

-

Preparation: Add excess amine (liquid or solid salt) to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours.

-

Tip: Visual check—ensure undissolved material remains. If clear, add more compound.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Dilution: Dilute the filtrate with mobile phase to land within the linear calibration range.

-

Quantification: Inject into HPLC. Calculate concentration (

) using a 5-point calibration curve. -

pH Verification (Water only): Measure the pH of the saturated aqueous solution. The amine is basic; self-buffering may increase apparent solubility.

Salt Formation & Crystallization

While the free base is a liquid or low-melting solid, the Hydrochloride (HCl) or Fumarate salts are typically crystalline solids. This is the preferred form for storage and stability.

-

Solvent System for Crystallization:

-

Dissolve Free Base in Isopropanol (IPA) or Ethanol .

-

Add 1.05 equivalents of HCl (as solution in IPA or Dioxane).

-

Cool to 0-5°C.

-

Anti-solvent: If precipitation is slow, add Diethyl Ether or Heptane dropwise to force the salt out of solution.

-

Potential biological activity of (2-Methylpropyl)(2-phenylethyl)amine analogs

Executive Summary

The compound (2-Methylpropyl)(2-phenylethyl)amine (commonly referred to as

This structural modification serves a dual purpose: it sterically hinders enzymatic deamination while modulating affinity for the TAAR1 and VMAT2 (Vesicular Monoamine Transporter 2) systems. This guide provides a comprehensive technical analysis of the

Chemical Structure & Pharmacophore Analysis

The core structure consists of a flexible ethyl spacer connecting a lipophilic phenyl ring to a secondary amine, which is substituted with a branched isobutyl group.

Structural Breakdown

-

Aromatic Moiety (Pharmacophore A): Essential for

- -

Ethyl Linker: Maintains the critical distance of ~3.3 Å between the aromatic centroid and the basic nitrogen, mimicking the endogenous ligands dopamine and PEA.

-

-Isobutyl Substituent:

-

Electronic Effect: Positive inductive effect (+I) increases electron density on the nitrogen, potentially increasing basicity (

) compared to PEA. -

Steric Effect: The bulky branched chain obstructs the "catalytic tunnel" of MAO-B, significantly reducing turnover rates compared to

-methyl analogs (e.g., methamphetamine).

-

SAR Visualization

The following diagram illustrates the key modification points and their predicted pharmacological impact.

Figure 1: Structure-Activity Relationship (SAR) map of N-isobutyl-PEA, highlighting the functional impact of the N-isobutyl substituent on metabolic stability and receptor selectivity.

Mechanism of Action & Target Profile

TAAR1 Agonism & Signaling

The primary target for

-

Entry: The lipophilic

-isobutyl group facilitates passive diffusion across the presynaptic membrane. -

Binding: Ligand binds to TAAR1 in the cytoplasmic compartment.

-

Cascade: Activation of G

-

Effect: PKA phosphorylates the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), triggering their internalization or reversal. This results in non-exocytotic release of neurotransmitters.

MAO-B Interaction

While PEA is a substrate for MAO-B,

Figure 2: Intracellular signaling cascade triggered by TAAR1 activation, leading to transporter modulation.

Experimental Synthesis Protocol

Objective: Synthesize

Reagents

-

Precursor A: Phenylacetaldehyde (CAS: 122-78-1) - Note: Unstable, prepare fresh or distill before use.

-

Precursor B: Isobutylamine (2-methylpropylamine) (CAS: 78-81-9).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

). -

Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Methodology

| Step | Action | Critical Parameter |

| 1 | Imine Formation | Dissolve 10 mmol Phenylacetaldehyde in 20 mL DCM. Add 10.5 mmol Isobutylamine. Add activated molecular sieves (4Å) to sequester water. Stir at Room Temp (RT) for 2 hours. |

| 2 | Reduction | Cool solution to 0°C. Add 15 mmol STAB portion-wise over 30 mins. Maintain anhydrous conditions. |

| 3 | Quenching | After 4 hours, quench with saturated |

| 4 | Extraction | Extract aqueous layer with DCM (3x). Combine organics and wash with brine. |

| 5 | Purification | Dry over |

| 6 | Salt Formation | Dissolve freebase oil in diethyl ether. Bubble dry HCl gas to precipitate |

Biological Validation Protocols

To validate the biological activity of the synthesized analogs, the following assays are required.

In Vitro TAAR1 cAMP Accumulation Assay

Rationale: TAAR1 coupling to G

-

Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

-

Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate 24h.

-

Treatment:

-

Prepare serial dilutions of

-isobutyl-PEA ( -

Include

-PEA as a reference agonist.[1] -

Add IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

-

-

Incubation: 30 minutes at 37°C.

-

Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).

-

Analysis: Plot dose-response curves to determine

and

Metabolic Stability Assay (MAO-B)

Rationale: Confirm resistance to deamination compared to PEA.

-

Enzyme Source: Recombinant Human MAO-B microsomes.

-

Reaction Mix: Phosphate buffer (pH 7.4), substrate (

-isobutyl-PEA vs PEA), and enzyme. -

Initiation: Start reaction at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with Acetonitrile.

-

Quantification: Analyze via LC-MS/MS monitoring the disappearance of parent compound.

-

Calculation:

.

Safety & Toxicology Profile

While

-

Hypertensive Crisis: High doses may displace norepinephrine peripherally via NET reversal, leading to vasoconstriction and tachycardia.

-

MAOI Interaction: Co-administration with MAO inhibitors (e.g., Selegiline) can potentiate effects exponentially, risking serotonin syndrome or hypertensive crisis.

-

Anxiogenic Potential: TAAR1 agonists modulate dopaminergic firing but can be anxiogenic at high occupancy levels.

References

-

Trace Amine-Associ

- Title: "Trace amine-associated receptor 1 signaling in the prefrontal cortex"

- Source:Neuropharmacology, 2018.

-

URL:[Link]

-

Phenethylamine Structure-Activity Rel

-

Synthesis of N-Substituted Phenethylamines

- Title: "Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling"

- Source:Journal of the American Chemical Society, 2020.

-

URL:[Link]

-

N

-

General Pharmacology of Phenethylamines

Sources

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. List of naturally occurring phenethylamines - Wikipedia [en.wikipedia.org]

- 7. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of (2-Methylpropyl)(2-phenylethyl)amine in pharmaceutical intermediate synthesis

An Application Guide to (2-Methylpropyl)(2-phenylethyl)amine in Pharmaceutical Intermediate Synthesis

Authored by: Senior Application Scientist

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological targets. The 2-phenylethylamine scaffold is a quintessential example of such a structure, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, and a vast number of pharmaceuticals.[1][2] Its structural simplicity, combined with its capacity to cross the blood-brain barrier, makes it a cornerstone for the development of centrally-acting agents.[3][4]

This guide focuses on a specific, yet highly versatile derivative: (2-Methylpropyl)(2-phenylethyl)amine , also known as N-isobutylphenethylamine. The introduction of the N-isobutyl group is not a trivial modification. It strategically alters the parent molecule's physicochemical properties, increasing its lipophilicity and steric bulk. These changes can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a target receptor.

This document serves as a detailed technical resource for researchers, chemists, and drug development professionals. It elucidates the primary application of (2-Methylpropyl)(2-phenylethyl)amine as a pivotal intermediate in the synthesis of complex heterocyclic systems, most notably the tetrahydroisoquinoline core, which is central to a wide array of pharmacologically active alkaloids.[5][6] We will explore the mechanistic basis for its use, provide detailed, field-tested protocols, and present a framework for its application in modern drug discovery paradigms.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The data below provides a reference for (2-Methylpropyl)(2-phenylethyl)amine.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉N | [7] |

| Molecular Weight | 177.29 g/mol | [7] |

| CAS Number | 23068-45-3 | [7] |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Boiling Point | ~240-245 °C (estimated) | N/A |

| Density | ~0.91 g/cm³ (estimated) | N/A |

| SMILES | CC(C)CNCCc1ccccc1 | N/A |

| InChI Key | WDMJWWMDMSQIGM-UHFFFAOYSA-N | [7] |

Note: Some physical properties are estimated based on structurally similar compounds, as comprehensive experimental data for this specific molecule is not widely published.

Core Application: Synthesis of 1-Substituted Tetrahydroisoquinoline Scaffolds

The most powerful application of (2-Methylpropyl)(2-phenylethyl)amine is as a precursor for constructing the tetrahydroisoquinoline ring system. This heterocyclic motif is the core of numerous natural alkaloids and synthetic drugs with diverse bioactivities, including antitumor, antibacterial, and neuroprotective properties.[8] The primary synthetic route leveraging this amine is a sequence involving N-acylation followed by a Bischler-Napieralski cyclization and subsequent reduction.[9]

Mechanistic Rationale

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The process begins with the N-acylation of the secondary amine. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl for cyclization onto the electron-rich phenyl ring.[9] This forms a 3,4-dihydroisoquinolinium intermediate, which is then readily reduced to the stable tetrahydroisoquinoline product. The N-isobutyl group remains on the nitrogen atom of the newly formed ring, imparting its specific steric and electronic properties to the final molecule.

Caption: Synthetic workflow for Tetrahydroisoquinoline synthesis.

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a model tetrahydroisoquinoline derivative.

Protocol 1: Synthesis of N-(4-methoxybenzoyl)-(2-Methylpropyl)(2-phenylethyl)amine (Amide Intermediate)

Objective: To perform N-acylation of the starting amine, preparing it for cyclization. The choice of 4-methoxybenzoyl chloride is illustrative; the methoxy group enhances the electron-donating nature of the cyclizing ring in the subsequent step.

Materials:

-

(2-Methylpropyl)(2-phenylethyl)amine (1 eq.)

-

4-Methoxybenzoyl chloride (1.1 eq.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (2-Methylpropyl)(2-phenylethyl)amine (1 eq.) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This step is crucial to control the exothermicity of the acylation reaction, preventing potential side reactions and degradation.

-

Base Addition: Add the base (TEA or DIPEA, 1.5 eq.) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness: The bicarbonate wash is essential to remove any unreacted acid chloride and the hydrochloride salt of the base, ensuring a clean product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure N-acyl intermediate.

Protocol 2: Bischler-Napieralski Cyclization and Reduction

Objective: To cyclize the amide intermediate and subsequently reduce it to the final tetrahydroisoquinoline product. This protocol combines the cyclization and reduction into a one-pot sequence for efficiency.[10]

Materials:

-

N-(4-methoxybenzoyl)-(2-Methylpropyl)(2-phenylethyl)amine (1 eq.)

-

Phosphorus oxychloride (POCl₃) (3-5 eq.)

-

Anhydrous Toluene or Acetonitrile

-

Methanol (for reduction step)

-

Sodium borohydride (NaBH₄) (2-3 eq.)

-

1 M aqueous Sodium Hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amide intermediate (1 eq.) in anhydrous toluene.

-

Cyclization Agent: Add POCl₃ (3-5 eq.) dropwise to the solution at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 3-6 hours. Monitor the formation of the dihydroisoquinolinium intermediate by TLC or LC-MS.

-

Cooling and Concentration: Once the cyclization is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃ and toluene. Safety Precaution: POCl₃ is corrosive and reacts violently with water. The distillation and subsequent quenching steps must be performed in a well-ventilated fume hood.

-

Preparation for Reduction: Cool the viscous residue in an ice bath (0 °C).

-

Reduction: Slowly and cautiously add methanol to the residue to dissolve it. Then, add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality: NaBH₄ is a mild reducing agent perfect for converting the iminium intermediate to the amine. Portion-wise addition at low temperature prevents a runaway reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

-

Workup - Quenching: Cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding water, followed by 1 M NaOH until the pH is basic (>10).

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to yield the pure 1-(4-methoxyphenyl)-2-isobutyl-1,2,3,4-tetrahydroisoquinoline.

Application Note: A Scaffold for Fragment-Based Drug Discovery (FBDD)

Beyond its role in classical synthesis, (2-Methylpropyl)(2-phenylethyl)amine is an excellent building block for modern drug discovery techniques like Fragment-Based Drug Discovery (FBDD).[11][12] Its structure can be deconstructed into two key fragments: the phenylethyl group, which can engage in π-stacking or hydrophobic interactions, and the isobutyl group, which can probe smaller, lipophilic pockets in a protein's active site.

This dual nature allows chemists to use the molecule as a starting point and elaborate it in a vector-specific manner to optimize binding affinity and selectivity.

Caption: Conceptual use in Fragment-Based Drug Discovery.

Safety and Handling

(2-Methylpropyl)(2-phenylethyl)amine is an organic amine and should be handled with appropriate care.

-

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicity data is limited, phenylethylamine derivatives can be irritants and may be harmful if swallowed or absorbed through the skin. Assume the compound is toxic and corrosive.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(2-Methylpropyl)(2-phenylethyl)amine is more than a simple secondary amine; it is a strategically designed building block that offers significant advantages in pharmaceutical synthesis. Its primary utility as a robust precursor to the medicinally vital tetrahydroisoquinoline scaffold is well-established through classic, reliable reactions like the Bischler-Napieralski cyclization. Furthermore, its inherent structural features make it an attractive candidate for modern, fragment-based discovery efforts. By understanding the chemical principles behind its reactivity and following validated protocols, researchers can effectively leverage this versatile intermediate to accelerate the synthesis of novel and complex molecular architectures for drug discovery.

References

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P

-

H. O. Bernhard, et al. (2004). β-Phenylethylamines and the isoquinoline alkaloids. Natural Product Reports. (URL: [Link])

-

Wikipedia. Isoquinoline. (URL: [Link])

- CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google P

-

Kutney, J. P. (2003). Beta-phenylethylamines and the isoquinoline alkaloids. Natural Product Reports. (URL: [Link])

-

Ramírez-Chávez, E., et al. (2012). Biosynthesis of isobutyl- and 2-phenylethyl-alkamides in Acmella radicans. Phytochemistry. (URL: [Link])

-

PrepChem. Synthesis of 2-phenylethylamine hydrochloride. (URL: [Link])

-

Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. (URL: [Link])

-

Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. (URL: [Link])

-

Satyanarayana, V., & Sivakumar, A. (2010). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. ResearchGate. (URL: [Link])

-

Kolyamshin, O. A., et al. (2022). Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines. Russian Journal of General Chemistry. (URL: [Link])

-

Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. (URL: [Link])

-

Yao, R. S., et al. (2007). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis. (URL: [Link])

-

Singh, S., & Kumar, V. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. (URL: [Link])

-

NIST. N-butyl(2-phenylethyl)amine. NIST Chemistry WebBook. (URL: [Link])

-

University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. (URL: [Link])

-

Siadati, S. A., et al. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. (URL: [Link])

-

Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. (URL: [Link])

-

Chappell, M. D., et al. (2016). Drug Discovery with Privileged Building Blocks. Journal of Medicinal Chemistry. (URL: [Link])

-

Halberstadt, A. L., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

American Chemical Society. (2023). 2-Phenylethylamine. (URL: [Link])

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta-phenylethylamines and the isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-butyl(2-phenylethyl)amine [webbook.nist.gov]

- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. ijstr.org [ijstr.org]

- 11. sciencedaily.com [sciencedaily.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. 2-Phenylethylamine for synthesis 64-04-0 [sigmaaldrich.com]

- 14. acs.org [acs.org]

Scalable Production of (2-Methylpropyl)(2-phenylethyl)amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the scalable synthesis of (2-Methylpropyl)(2-phenylethyl)amine, a substituted phenethylamine derivative of interest in pharmaceutical and chemical research. The protocols outlined herein are designed to be robust, scalable, and suitable for laboratory and pilot-plant scale production.

Introduction

(2-Methylpropyl)(2-phenylethyl)amine, also known as N-isobutylphenethylamine, belongs to the broad class of phenethylamines, a structural motif found in a variety of biologically active compounds. The development of scalable and efficient synthetic routes to access this and related compounds is crucial for enabling further research and potential commercial applications. This guide will focus on practical and scalable production methods, with a primary emphasis on reductive amination, a widely utilized and versatile method for amine synthesis.[1][2] Alternative routes will also be discussed to provide a comprehensive overview for process development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of the target molecule and all reagents is paramount for safe and successful synthesis.

Table 1: Physicochemical Properties

| Property | (2-Methylpropyl)(2-phenylethyl)amine | 2-Phenylethylamine (Starting Material) | Phenylacetaldehyde (Starting Material) | Isobutylamine (Starting Material) | Isobutyraldehyde (Starting Material) |

| Molecular Formula | C₁₂H₁₉N | C₈H₁₁N | C₈H₈O | C₄H₁₁N | C₄H₈O |

| Molar Mass | 177.29 g/mol | 121.18 g/mol | 120.15 g/mol | 73.14 g/mol | 72.11 g/mol |

| Boiling Point | Not readily available | 197-200 °C | 195 °C | 68-69 °C | 63-64 °C |

| Density | Not readily available | 0.962 g/mL | 1.027 g/mL | 0.736 g/mL | 0.79 g/mL |

| Appearance | Expected to be a liquid | Colorless liquid with a fishy odor | Colorless to yellowish liquid | Colorless liquid | Colorless liquid |

Safety Precautions:

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Phenylethylamine: Toxic if swallowed and causes severe skin burns and eye damage.[3][4][5] It is also combustible.

-

Phenylacetaldehyde: Harmful if swallowed. Causes skin and eye irritation.

-

Isobutylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Isobutyraldehyde: Highly flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.

-

Sodium Borohydride and Sodium Triacetoxyborohydride: These reducing agents are water-reactive and can release flammable hydrogen gas. They should be handled with care in a dry environment.

Synthetic Strategies

The most direct and scalable approach for the synthesis of (2-Methylpropyl)(2-phenylethyl)amine is through reductive amination. This method can be approached in two primary ways, as illustrated below.

Reductive Amination Workflow

Caption: Synthetic routes to (2-Methylpropyl)(2-phenylethyl)amine via reductive amination.

Protocols

Protocol 1: Reductive Amination of Phenylacetaldehyde with Isobutylamine

This protocol is a one-pot procedure that is well-suited for large-scale synthesis due to its operational simplicity.

Materials:

-

Phenylacetaldehyde

-

Isobutylamine

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 eq) in methanol.

-

Add isobutylamine (1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Add diethyl ether to the residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reductive Amination of 2-Phenylethylamine with Isobutyraldehyde using Sodium Triacetoxyborohydride

This method utilizes a milder and more selective reducing agent, sodium triacetoxyborohydride (STAB), which is often preferred for reductive aminations as it can be added directly to the mixture of the amine and aldehyde.

Materials:

-

2-Phenylethylamine

-

Isobutyraldehyde

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: To a stirred solution of 2-phenylethylamine (1.0 eq) in 1,2-dichloroethane, add isobutyraldehyde (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Alternative Synthetic Routes

While reductive amination is the preferred method for its efficiency and scalability, other methods can also be employed.

-

Leuckart Reaction: This classical method involves the reductive amination of a carbonyl compound using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][6] For the synthesis of (2-Methylpropyl)(2-phenylethyl)amine, this would involve heating phenylacetaldehyde with isobutylamine and formic acid, or phenylethylamine with isobutyraldehyde and formic acid. While historically significant, this reaction often requires high temperatures and can produce formylated byproducts.[1][7]

-

Direct Alkylation: This method involves the reaction of phenylethylamine with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. While seemingly straightforward, this approach often suffers from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and lower the yield of the desired secondary amine.

Purification and Characterization

The crude (2-Methylpropyl)(2-phenylethyl)amine can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: For larger scale purification, vacuum distillation is the preferred method. The boiling point of the product will be significantly higher than the starting materials, allowing for efficient separation.

-

Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization Data (Predicted):

-

¹H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (around 7.2-7.4 ppm), the methylene protons of the phenylethyl group, the methine and methylene protons of the isobutyl group, and the methyl protons of the isobutyl group.

-

¹³C NMR (CDCl₃): The spectrum should display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the phenylethyl and isobutyl groups.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177, along with characteristic fragmentation patterns for phenethylamines.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

Table 2: Comparison of Synthetic Routes

| Method | Advantages | Disadvantages | Scalability |

| Reductive Amination (NaBH₄) | Readily available and inexpensive reagents, good yields. | Less selective than STAB, may reduce the starting aldehyde. | High |

| Reductive Amination (STAB) | Mild and selective, one-pot procedure, high yields. | More expensive than NaBH₄. | High |

| Leuckart Reaction | Uses inexpensive reagents. | High reaction temperatures, potential for side products. | Moderate |

| Direct Alkylation | Simple concept. | Prone to over-alkylation, difficult to control. | Low to Moderate |

Conclusion

Reductive amination stands out as the most efficient and scalable method for the production of (2-Methylpropyl)(2-phenylethyl)amine. Both protocols presented offer high yields and operational simplicity, making them suitable for various scales of production. The choice between sodium borohydride and sodium triacetoxyborohydride will depend on factors such as cost, scale, and the specific requirements for selectivity. Proper purification and characterization are essential to ensure the final product meets the required quality standards for its intended application.

References

-

Royal Society of Chemistry. ¹H- and ¹³C-NMR for. Available from: [Link].

-

Wiley-VCH. Supporting Information. Available from: [Link].

-

CPAchem. Safety data sheet. Available from: [Link].

-

Chemie-Simple.de. Reductive Amination. YouTube; 2023. Available from: [Link].

- Cross, J.M. and C. B. Pollard. STUDIES ON THE LEUCKART REACTION. Journal of the American Chemical Society. 1949;71(7):2439-2440.

-

Ashley, E. R., and S. L. Buchwald. Supporting Information For: S1. Available from: [Link].

-

Spectra Analysis Instruments, Inc. Infrared Spectra of Controlled Substances. Available from: [Link].

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Isah, A. A., and S. Abdullahi. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry Journal. 2023;9(1):1-16.

-

Lv, G., Y. Wang, and G. Zhang. Preparation of Aliphatic Amines by the Leuckart Reaction. ResearchGate; 2011. Available from: [Link].

-

Lv, G., Y. Wang, and G. Zhang. Preparation of Aliphatic Amines by the Leuckart Reaction. Request PDF. Available from: [Link].

-

National Institute of Standards and Technology. 2-phenylethanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Available from: [Link].

-

Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link].

-

Cross, J.M. and C. B. Pollard. STUDIES ON THE LEUCKART REACTION. Semantic Scholar; 1949. Available from: [Link].

-

GalChimia. A New Way to Amines. 2014. Available from: [Link].

- Hupp, A. M. et al. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry.

-

Beilstein Journals. BJOC - Search Results. Available from: [Link].

-

ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link].

- Kagan, M. Z. Method for the synthesis of substituted formylamines and substituted amines. US8329948B2. 2012.

- Li, S. et al.

- LibreTexts. 24.6: Synthesis of Amines. Chemistry LibreTexts. 2024.

- Deventer, K. et al. LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of analytical toxicology. 2014;38(8):558-564.

- Matassini, C., F. Clemente, and F. Cardona. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Drew, A. F. et al. Method for making phenylethylamine compounds. EP2387555B1. 2017.

- González-Ledo, J. et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2023;28(2):855.

- Kim, T. L., M. Jeong, and C. Cheon. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of organic chemistry. 2025.

-

University of Toronto. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link].

-

ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines... Available from: [Link].

- DeRuiter, J. et al. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)

- ElSohly, M. A. et al. LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. Journal of analytical toxicology. 2015;39(5):387-393.

- ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methylpropyl)(2-phenylethyl)amine

Welcome to the technical support guide for the purification of (2-Methylpropyl)(2-phenylethyl)amine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to solve purification challenges effectively.

Introduction: The Challenge of Purifying Secondary Amines

(2-Methylpropyl)(2-phenylethyl)amine is a secondary amine, a class of compounds notorious for presenting challenges during purification by standard silica gel chromatography. The core issue stems from an acid-base interaction between the basic lone pair of electrons on the amine's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong, often irreversible, interaction can lead to a host of problems, including:

-

Severe Peak Tailing: The compound "smears" down the column, resulting in broad elution bands and poor separation.

-

Low or No Recovery: The amine binds so strongly that it fails to elute from the column, leading to significant product loss.[3]

-

Compound Degradation: The acidic nature of the silica surface can sometimes catalyze the degradation of sensitive molecules.[4]

This guide provides systematic solutions to overcome these obstacles, ensuring high-purity and high-yield recovery of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My compound is streaking severely on the TLC plate and is not moving from the baseline, even in polar solvents like 100% ethyl acetate. What's happening?

Answer: This is a classic sign of strong adsorption of your basic amine to the acidic silica gel on the TLC plate.[1] The amine is effectively "stuck" at the origin. To resolve this, you must neutralize or "mask" the acidic sites on the silica.

Solution: Incorporate a small amount of a volatile basic modifier into your developing solvent (mobile phase). The most common and effective choice is triethylamine (TEA).

-

Recommended Starting Point: Prepare your eluent (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% triethylamine by volume (e.g., 1 mL of TEA in 99 mL of the solvent mixture).

-

Mechanism of Action: The triethylamine is a stronger base than your target compound in this context and will preferentially bind to the acidic silanol groups, effectively creating a less interactive surface for your (2-Methylpropyl)(2-phenylethyl)amine to travel along.[5][6] This allows the solvent system's polarity to govern the separation as intended. You can also use a solution of ammonia in methanol (typically 2 M) as an additive, often at 1-5% of the mobile phase.[7]

Question 2: I've successfully developed a TLC method with 1% triethylamine, but when I run the column, I get very low recovery of my product. Where did my compound go?

Answer: Even with a modified mobile phase, the sheer volume of silica in a column presents an overwhelming number of acidic sites. If the silica is not properly deactivated before the compound is loaded, the initial band of your product can bind irreversibly to the top of the column.[3]

Solution: Properly condition and deactivate the entire column before loading your sample.

-

Slurry Pack with Modifier: Prepare the silica gel slurry in your chosen mobile phase that already contains the 1% triethylamine.

-

Equilibrate the Column: After packing, flush the column with at least 2-3 column volumes of the TEA-containing mobile phase.[8] This ensures that the entire silica bed is neutralized before your compound is introduced.

-

Sample Loading: For best results, dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and mix it with a small amount of silica gel or Celite. Evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique prevents solvent-induced band broadening and ensures a sharp, well-defined starting band on the deactivated column.[9]

Question 3: I can't visualize my compound on the TLC plate using a UV lamp. How can I track my purification?

Answer: While the phenylethyl group should make the compound UV-active, factors like low concentration or co-eluting UV-active impurities can make visualization difficult. In this case, a chemical stain is necessary. Amines require specific stains for visualization.

Solution: Use a stain that reacts with the amine functional group. After eluting the TLC plate, dry it completely, then dip it into the staining solution and gently heat with a heat gun until spots appear.

| Stain | Preparation | Result for Secondary Amines |

| Ninhydrin | 0.2g ninhydrin in 100ml ethanol.[10] | Faint yellow or reddish spots. Sensitivity is lower for secondary than primary amines.[11] |

| Potassium Permanganate | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL water. | Yellow-brown spots on a purple background. This stain reacts with any oxidizable group.[11] |

| Ehrlich's Reagent | 1g p-dimethylaminobenzaldehyde in 75mL MeOH and 50mL conc. HCl.[10] | Often yields colored spots (yellow to purple) with various amines.[10] |

Question 4: The purification worked, but after rotary evaporation, my final product is contaminated with triethylamine. How can I remove it?

Answer: Triethylamine has a boiling point of 89.5 °C, making it difficult to remove completely with a standard rotary evaporator, especially when it forms a salt with any residual acidic impurities.

Solutions:

-

High-Vacuum Evaporation: Use a high-vacuum pump (Schlenk line) instead of a water aspirator to remove the TEA. Gentle heating can assist the process.

-

Co-evaporation: Add a solvent like toluene to the flask and re-evaporate. The toluene forms an azeotrope with the TEA, helping to carry it away. Repeat this process 2-3 times.

-

Aqueous Wash (Acid-Base Extraction): This is the most robust method. Dissolve the oily residue in a nonpolar organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate both your product and the TEA, pulling them into the aqueous layer. Next, make the aqueous layer basic (pH > 12) with NaOH and extract your purified amine back into a fresh organic layer. Finally, dry the organic layer with a drying agent (like Na₂SO₄), filter, and evaporate the solvent. This method effectively removes all TEA but involves more steps.

Frequently Asked Questions (FAQs)

-

Q: Why is silica gel the default choice if it's so problematic for amines?

-

A: Silica gel is inexpensive, provides a wide range of selectivities for many functional groups, and is mechanically stable. The challenges with amines are well-understood, and the corrective measures, like adding a basic modifier, are routine in organic synthesis.

-

-

Q: Are there better stationary phase alternatives to silica gel for amines?

-

A: Yes. If issues persist, consider using:

-

Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.[1][2]

-

Neutral or Basic Alumina: Alumina is another polar metal oxide that can be used. It is available in acidic, neutral, and basic grades. Basic alumina is an excellent choice for purifying amines but may have different selectivity compared to silica.

-

Reversed-Phase Chromatography (C18): In this technique, a nonpolar stationary phase is used with a polar mobile phase (like water/acetonitrile). For amines, it is crucial to control the pH of the mobile phase to ensure the compound is in a neutral or consistently charged state.[1]

-

-

-

Q: How do I choose the optimal solvent system for the column?

-

A: The goal of TLC is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . A lower Rf provides better separation from less polar impurities, while a higher Rf reduces the elution time and solvent volume. The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).

-

Visualized Workflows and Mechanisms

Overall Purification Workflow

The diagram below outlines the logical flow of the entire purification process, from initial analysis to the final isolated product.

Caption: Workflow for amine purification.

Mechanism: The Role of Triethylamine (TEA)

This diagram illustrates how TEA modifies the silica surface to enable smooth elution of the basic amine.

Caption: How TEA masks silica activity.

Detailed Experimental Protocols

Protocol 1: TLC Method Development with Basic Modifier

-

Prepare Stock Solvents: Create a series of potential mobile phases with varying polarities (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

-

Prepare Modified Solvents: For each stock solvent, create a modified version by adding 1% triethylamine (v/v). For example, to 10 mL of 90:10 Hexane:EtOAc, add 100 µL of TEA.

-

Spot the Plate: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing your chosen modified solvent. Ensure the solvent level is below the baseline. Let the solvent front run until it is about 1 cm from the top of the plate.

-

Visualize: Remove the plate, mark the solvent front with a pencil, and dry thoroughly in a fume hood. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain (see table above).

-

Optimize: Adjust the polarity of the solvent system until the Rf of your target compound is between 0.25 and 0.35, with good separation from impurities. This is the system you will use for the column.

Protocol 2: Flash Column Chromatography

-

Column Preparation: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

-

Slurry Packing: In a beaker, mix the required amount of silica gel with your optimized mobile phase (containing 1% TEA) until a uniform, pourable slurry is formed. Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly.

-

Equilibration: Elute 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and deactivated.

-

Sample Loading (Dry Load): Dissolve your crude sample in a minimal amount of a volatile solvent. Add a small amount of silica gel (approx. 1-2 times the mass of your sample). Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column bed. Add a thin layer of sand on top to protect the surface.

-

Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Collect fractions in test tubes. The flow rate should be fast enough that the solvent level drops by about 2 inches per minute.

-

Fraction Monitoring: Periodically, analyze the collected fractions by TLC to determine which ones contain your pure product. Spot the fractions alongside a spot of your crude starting material for comparison.

Protocol 3: Product Isolation

-

Combine Fractions: Based on the TLC analysis, combine all fractions that contain only your pure product into a round-bottom flask.

-

Solvent Removal: Remove the bulk of the solvent and the triethylamine using a rotary evaporator.[12] For stubborn residual TEA, refer to the troubleshooting section on its removal.

-

Final Characterization: Once you have a final product (likely an oil), obtain a final mass to calculate the yield and confirm its purity and identity using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.

References

-

ChemicalDesk.Com. (2011). TLC stains for amines.

-

EPFL. TLC Visualization Reagents.

-

Benchchem. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography.

-

Analytical Methods (RSC Publishing). (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.

-

OIV. Detection of biogenic amines by TLC.

-

University of Colorado Boulder, Department of Chemistry. TLC Stains.

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

-

Restek. Troubleshooting Guide.

-

Chromatography Forum. (2005). use of Triethylamine.

-

ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?

-

Biotage. (2023). Is there an easy way to purify organic amines?

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

-

SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.

-

ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.

-

Chromatography Forum. (2009). Amine column degradation.

-

Hawach Scientific. Rotary Evaporator | Common evaporation & concentration methods.

-

Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?

-

PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.

-

ResearchGate. (2017). Can anyone help me to know the reason behind not evaporating a solution in rotavapour while all the necessary conditions were applied?

-

Scitek Global. (2024). What is a Rotary Evaporator: Principle, Types and Applications.

-

Chemistry LibreTexts. (2021). Rotary Evaporation.

-

AET. (2023). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide.

-

Org Prep Daily. (2006). Purifying amines on silica.

-

ChemicalBook. 2-PhenylethylaMine Product Description.

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

-

ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents.

-

Agilent. Purification Workflow from Different Perspectives Part 2 High-Throughput Purification.

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Purification [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. welch-us.com [welch-us.com]

- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 8. Chromatography [chem.rochester.edu]

- 9. orgsyn.org [orgsyn.org]

- 10. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]

- 11. TLC stains [reachdevices.com]

- 12. rocker.com.tw [rocker.com.tw]

Validation & Comparative

A Comparative Guide to GC-MS Retention Times of (2-Methylpropyl)(2-phenylethyl)amine and Its Derivatives

For researchers, forensic scientists, and professionals in drug development, the accurate identification and differentiation of substituted phenethylamines is a critical analytical challenge. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technique for these analyses due to its high resolving power and the structural information provided by mass spectrometry.[1] This guide provides an in-depth comparison of the GC-MS retention times for (2-Methylpropyl)(2-phenylethyl)amine and its derivatives, grounded in established chromatographic principles and available experimental data for related compounds.

The Critical Role of Structure in GC Retention of Phenethylamines

The retention time of a compound in gas chromatography is fundamentally governed by its volatility and its interactions with the stationary phase of the GC column. For phenethylamine derivatives, several structural features significantly influence their elution characteristics:

-

N-Alkylation: The size and branching of the alkyl group on the amine nitrogen play a crucial role. Larger and more linear alkyl groups increase the molecular weight and boiling point, generally leading to longer retention times. Branching in the alkyl chain can reduce the strength of intermolecular forces, which may lead to a comparative decrease in retention time versus a linear isomer.

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring alter the polarity and volatility of the molecule. Electron-donating or withdrawing groups can affect the overall dipole moment and interaction with the stationary phase.

-

Derivatization: Due to the polar nature of the amine group, phenethylamines can exhibit poor peak shape and tailing on non-polar and semi-polar GC columns. Derivatization, typically through acylation, converts the polar amine into a less polar and more volatile amide, resulting in improved chromatographic performance and often, more structurally informative mass spectra.[2]

Understanding Elution Order: A Comparative Analysis

Here, we present a comparative table of Kovats retention indices for phenethylamine and some of its N-alkylated derivatives. The Kovats retention index is a standardized measure that normalizes retention times to a series of n-alkanes, allowing for more consistent comparison of data between different GC systems and methods.[4]

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |

| Phenethylamine | C8H11N | 121.18 | 198 | ~1125[5] |

| N-Methylphenethylamine | C9H13N | 135.21 | 199-201 | ~1571 (on a polar column, expected to be lower on non-polar)[6] |

| (2-Methylpropyl)(2-phenylethyl)amine | C12H19N | 177.29 | ~240-250 (Estimated) | ~1350 - 1450 (Estimated) |

| N-Pentylphenethylamine | C13H21N | 191.32 | ~260-270 (Estimated) | >1450 (Estimated) |

Note: The Kovats retention index for (2-Methylpropyl)(2-phenylethyl)amine is an estimation based on the expected increase in boiling point and molecular weight relative to phenethylamine and N-methylphenethylamine. The branched isobutyl group is expected to have a slightly lower retention index than a linear N-butyl group of the same carbon number due to its more compact structure.

The Impact of Derivatization on Retention Time

To overcome the challenges associated with the analysis of underivatized amines, derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common and highly effective strategy. This process replaces the active hydrogen on the nitrogen with a non-polar trifluoroacetyl group, leading to several analytical advantages:

-

Improved Peak Shape: Derivatization reduces the interaction of the amine with active sites on the column and in the injector, resulting in sharper, more symmetrical peaks.

-

Increased Volatility: The resulting amide is typically more volatile than the parent amine, which can lead to shorter retention times.

-

Enhanced Mass Spectral Information: The mass spectra of the derivatized compounds often exhibit characteristic fragmentation patterns that can aid in structural elucidation and isomer differentiation.

The workflow for the derivatization and subsequent GC-MS analysis is a critical component of a robust analytical method.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol outlines a standard procedure for the trifluoroacetyl derivatization of phenethylamine derivatives for GC-MS analysis.

Materials:

-

Phenethylamine standard/sample solution (1 mg/mL in methanol)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (GC grade)

-

Pyridine (optional, as a catalyst)

-

2 mL autosampler vials with inserts

-

Micropipettes

-

Heating block or water bath

Procedure:

-

Pipette 100 µL of the phenethylamine solution into a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Add 100 µL of ethyl acetate to the dried residue.

-

Add 50 µL of TFAA to the vial.

-

(Optional) Add 10 µL of pyridine to catalyze the reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 20 minutes in a heating block or water bath.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol provides typical GC-MS parameters for the analysis of derivatized phenethylamine derivatives on a non-polar column.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polymethylsiloxane (e.g., HP-5MS, DB-5MS)

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-550 amu

Visualizing the Workflow and Key Relationships

To further clarify the analytical process and the structural relationships influencing retention time, the following diagrams are provided.

Caption: Experimental workflow for the GC-MS analysis of derivatized phenethylamines.

Caption: Key molecular properties influencing GC retention time of phenethylamine derivatives.

Conclusion

The GC-MS analysis of (2-Methylpropyl)(2-phenylethyl)amine and its derivatives is a powerful technique for their identification and differentiation. While direct experimental retention data for the title compound is sparse, a thorough understanding of the effects of N-alkylation and derivatization allows for reliable prediction of its chromatographic behavior. By employing standardized methods, including the use of Kovats retention indices and appropriate derivatization procedures, researchers can achieve robust and reproducible results. This guide provides the foundational knowledge and practical protocols to aid in the successful analysis of this important class of compounds.

References

-

Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10. Available at: [Link]

-

The Pherobase. The Kovats Retention Index: N-Methyl-2-phenylethanamine (C9H13N). Available at: [Link]

-

The Pherobase. The Kovats Retention Index: 2-Phenylethylamine (C8H11N). Available at: [Link]

- Clark, C. R., et al. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.

-

Awad, T., et al. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375–380. Available at: [Link]

-

Kavanagh, P., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(5), 346–352. Available at: [Link]

-

Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Available at: [Link]

-

Awad, T., et al. (2005). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 43(8), 411–418. Available at: [Link])

-

NIST. (2023). NIST 23 GC Method / Retention Index Database. Available at: [Link]

-

PubChem. Phenethylamine. Available at: [Link]

- Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra. Forensic Chemistry, 14, 100160.

- DeRuiter, J., et al. (2003). GC–MS Analysis of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.

-

Wikipedia. Kovats retention index. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Kovats retention index - Wikipedia [en.wikipedia.org]

- 5. The Kovats Retention Index: 2-Phenylethylamine (C8H11N) [pherobase.com]

- 6. The Kovats Retention Index: N-Methyl-2-phenylethanamine (C9H13N) [pherobase.com]

Differentiating (2-Methylpropyl)(2-phenylethyl)amine from structural isomers

An In-Depth Guide to the Analytical Differentiation of (2-Methylpropyl)(2-phenylethyl)amine and Its Structural Isomers

For researchers in drug development and forensic analysis, the unambiguous identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of atoms—can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive analytical workflow for differentiating (2-Methylpropyl)(2-phenylethyl)amine from its key structural isomers, grounded in established spectroscopic and chromatographic principles.

As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the scientific rationale behind each step, empowering researchers to make informed decisions in their analytical strategies. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural elucidation.

The Challenge: A Crowded Isomeric Landscape

(2-Methylpropyl)(2-phenylethyl)amine, with the molecular formula C₁₂H₁₉N, exists within a landscape of numerous structural isomers. Differentiating the target secondary amine from other primary, secondary, and tertiary amines, as well as from positional isomers and metamers, requires a multi-technique approach. The primary challenge lies in identifying unique structural features that manifest as distinct signals in various analytical techniques.

Let's consider the target molecule and some of its representative isomers:

| Compound Name | Structure | Isomer Type | Amine Class |

| (2-Methylpropyl)(2-phenylethyl)amine (Target) | Ph-CH₂-CH₂-NH-CH₂(isobutyl) | - | Secondary |

| N-butyl-2-phenylethylamine | Ph-CH₂-CH₂-NH-CH₂(n-butyl) | Metamer | Secondary |

| (2-Methylpropyl)(1-phenylethyl)amine | Ph-CH(CH₃)-NH-CH₂(isobutyl) | Positional | Secondary |

| 1,1-Dimethyl-2-phenylethylamine | Ph-CH₂-C(CH₃)₂-NH₂ | Functional | Primary |

| N-ethyl-N-(2-phenylethyl)amine | Ph-CH₂-CH₂-N(Et)₂ | Functional | Tertiary |

Analytical Workflow: A Logic-Driven Approach

A systematic approach is crucial for efficient and accurate identification. We recommend a workflow that begins with a broad classification of the amine type and progressively moves toward detailed structural elucidation.

Caption: A logical workflow for the differentiation of amine isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Gate

Expertise & Experience: FTIR is an exceptionally rapid and powerful tool for the initial classification of amines. The choice to start with FTIR is based on its ability to definitively distinguish between primary, secondary, and tertiary amines by probing the N-H stretching vibrations.[1] This simple, non-destructive test immediately narrows down the pool of potential isomers.

-

Primary Amines (R-NH₂): Exhibit two characteristic N-H stretching bands, resulting from symmetric and asymmetric stretching modes, typically in the 3500-3300 cm⁻¹ region.[2][3]

-

Secondary Amines (R₂-NH): Show a single, generally weaker N-H stretching band in the 3500-3300 cm⁻¹ range.[4][5] Our target compound falls into this category.

-

Tertiary Amines (R₃-N): Lack an N-H bond and therefore show no absorption in this region.[6]

Expected Data for (2-Methylpropyl)(2-phenylethyl)amine: A single N-H stretching peak is expected around 3350-3310 cm⁻¹.[2][7] Additionally, C-N stretching vibrations for aliphatic amines can be observed between 1250-1020 cm⁻¹.[2]

| Amine Class | Expected N-H Stretch (cm⁻¹) | Differentiating Feature |

| Primary | Two bands (~3400-3300) | Two distinct peaks |

| Secondary (Target) | One band (~3350-3310) | A single peak |

| Tertiary | None | Absence of peaks in this region |

Protocol: FTIR Analysis

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the prepared salt plates in the spectrometer and acquire the sample spectrum.

-

Data Interpretation: Analyze the 3500-3300 cm⁻¹ region for the presence and number of N-H stretching bands.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Expertise & Experience: Once the amine class is suggested by FTIR, Mass Spectrometry, particularly coupled with Gas Chromatography (GC-MS), provides two critical pieces of information: the molecular weight and a unique fragmentation "fingerprint." The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is a quick check for our C₁₂H₁₉N formula.[4][8]

The key to differentiating isomers with MS lies in the predictable fragmentation pathways, primarily α-cleavage. This process involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation.[9] The masses of these fragment ions are diagnostic of the alkyl groups attached to the nitrogen.

Caption: α-Cleavage pathways for the target molecule.

-

For (2-Methylpropyl)(2-phenylethyl)amine:

-

Cleavage A: Loss of an isopropyl radical (•CH(CH₃)₂) yields a fragment at m/z 134 .

-

Cleavage B: Loss of a phenylethyl radical (•CH₂-Ph) is less favorable but can lead to a fragment at m/z 86 .

-

-

For N-butyl-2-phenylethylamine (Metamer):

-

Cleavage A: Loss of a propyl radical (•CH₂CH₂CH₃) yields a fragment at m/z 134 .

-

Cleavage B: Loss of a phenylethyl radical yields a fragment at m/z 86 . The base peak might be similar, requiring NMR for confirmation.

-

-

For (2-Methylpropyl)(1-phenylethyl)amine (Positional Isomer):

-

The most favorable cleavage is the loss of the largest radical, the isobutyl group, to form the [Ph-CH(CH₃)=NH₂]⁺ ion, which is not possible. The dominant cleavage will be the loss of the methyl group from the 1-phenylethyl moiety, or loss of the phenyl group. The most prominent fragment arises from the loss of the phenyl group, leading to an ion at m/z 106 .[10]

-

Comparative Fragmentation Data:

| Compound Name | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Differentiating Feature |

| (Target) | 134 | 86 | Base peak at m/z 134 |

| N-butyl-2-phenylethylamine | 134 | 86 | Similar to target; requires NMR |

| (1-phenylethyl) Isomer | 106 | - | Distinct base peak at m/z 106 |

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the amine in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5 or equivalent).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min. (Note: This is a starting point and must be optimized).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Interpretation: Identify the molecular ion peak (m/z 177). Analyze the fragmentation pattern, focusing on the base peak and other significant fragments resulting from α-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

Expertise & Experience: While FTIR and MS provide strong evidence, ¹H and ¹³C NMR are the gold standards for unambiguous structural elucidation. NMR provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. For differentiating subtle isomeric differences, such as between metamers like the target and its n-butyl analogue, NMR is indispensable.

¹H NMR Spectroscopy: The chemical shift, integration (number of protons), and splitting pattern (multiplicity) of each signal provide a unique map of the molecule.

-

For (2-Methylpropyl)(2-phenylethyl)amine (Target):

-

Phenyl Group: Multiplets around 7.2-7.3 ppm (5H).

-

Phenylethyl CH₂'s: Two distinct triplets around 2.7-2.9 ppm (4H total).

-

Isobutyl CH₂: A doublet around 2.4-2.6 ppm (2H), split by the adjacent CH.